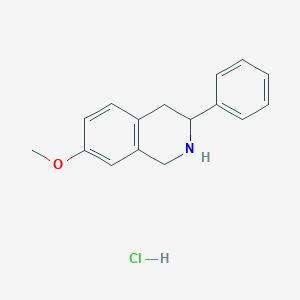![molecular formula C15H24F6N2O4S2 B12317283 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is an ionic liquid compound known for its unique physicochemical properties. It is composed of a 1-methyl-3-octylimidazolium cation and a bis[(trifluoromethyl)sulfonyl]methanide anion. This compound is notable for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with lithium bis[(trifluoromethyl)sulfonyl]methanide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction Reactions: It can undergo redox reactions, particularly in electrochemical applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Redox Reactions: Electrochemical cells and appropriate electrolytes are used to facilitate these reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
Aplicaciones Científicas De Investigación
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization
Medicine: Research is ongoing to investigate its use in drug delivery systems and pharmaceutical formulations
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and supercapacitors
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is primarily based on its ionic nature. The imidazolium cation and bis[(trifluoromethyl)sulfonyl]methanide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and electrolyte in various applications .
Comparación Con Compuestos Similares
- 1-Butyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Ethyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Hexyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
Comparison: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is unique due to its longer alkyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications requiring non-polar environments .
Propiedades
Fórmula molecular |
C15H24F6N2O4S2 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
1-methyl-3-octylimidazol-1-ium;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C12H23N2.C3HF6O4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h10-12H,3-9H2,1-2H3;1H/q+1;-1 |
Clave InChI |
NXPDVDJZADEBDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=C[N+](=C1)C.[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
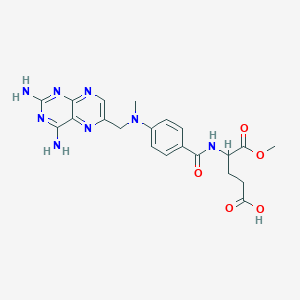
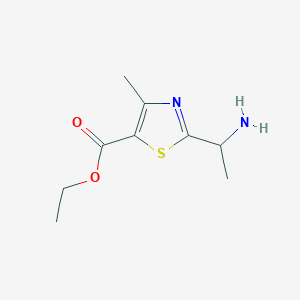
phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
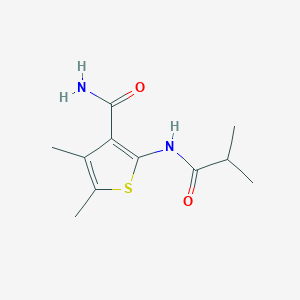
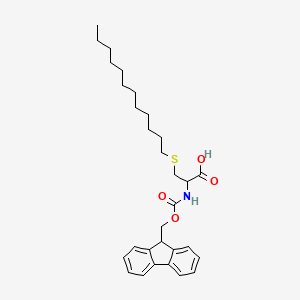
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
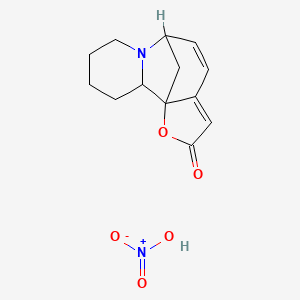
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
